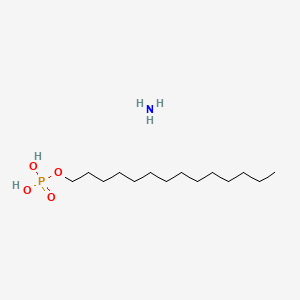

Ammonium tetradecyl hydrogen phosphate

Description

Properties

CAS No. |

65104-58-7 |

|---|---|

Molecular Formula |

C14H31O4P.H3N C14H34NO4P |

Molecular Weight |

311.40 g/mol |

IUPAC Name |

azane;tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H2,15,16,17);1H3 |

InChI Key |

OYGLWHQYRAHRNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)O.N |

Related CAS |

65104-55-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths (C12–C18) in the phosphate anion demonstrate significant differences in solubility, biological activity, and thermal stability:

Key Findings :

Cationic Counterion Variants

Replacing the tris(2-hydroxyethyl)ammonium cation with other quaternary ammonium or phosphonium ions alters miscibility and functional performance:

Key Findings :

Anionic Group Variants

Substituting the phosphate group with other anions (e.g., chloride, sulfonate) modifies chemical reactivity and application scope:

Q & A

Q. What are the established synthetic protocols for ammonium tetradecyl hydrogen phosphate, and how can reaction parameters influence product yield and purity?

Methodological Answer: The synthesis typically involves a neutralization reaction between tetradecyl phosphoric acid and ammonium hydroxide. Key parameters include:

- Molar ratio : A 1:1 stoichiometry ensures complete neutralization. Excess ammonium hydroxide may lead to byproducts like diammonium phosphate .

- Temperature : Maintain 25–40°C to avoid thermal decomposition of the tetradecyl chain.

- Solvent : Use anhydrous ethanol or acetone to minimize hydrolysis.

- Purification : Recrystallization from a non-polar solvent (e.g., hexane) enhances purity. Yield optimization requires slow cooling (1–2°C/min) to promote crystal formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- FT-IR : Confirm phosphate groups (P=O stretch at 1250–1150 cm⁻¹) and ammonium ions (N–H bend at 1600–1500 cm⁻¹) .

- NMR : ¹H NMR detects the tetradecyl chain (δ 0.8–1.5 ppm for CH₂/CH₃) and ammonium protons (δ 6.5–7.5 ppm in D₂O). ³¹P NMR identifies phosphate speciation (δ 0–5 ppm for hydrogen phosphate) .

- HPLC : Use a C18 column with a mobile phase of 0.1 M ammonium phosphate buffer (pH 7.2) and acetonitrile (85:15). Retention time and peak symmetry validate purity .

Q. What are the critical storage conditions and safety measures required to maintain the stability of this compound in laboratory environments?

Methodological Answer:

- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar). Store at 4°C in desiccators with silica gel .

- Safety : Wear EN 166-certified goggles, nitrile gloves (EN 374 compliant), and NIOSH-approved respirators when handling powders to avoid inhalation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How does the ionic liquid nature of this compound affect its solubility and interaction with organic and inorganic substrates?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (0.1–1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature .

- Substrate Interactions : The tetradecyl chain enables micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM), enhancing solubilization of hydrophobic compounds .

Q. What role does the tetradecyl chain play in the surfactant properties of this compound, and how can this be leveraged in colloid chemistry?

Methodological Answer:

- Surfactant Behavior : The C14 alkyl chain lowers surface tension (measured via pendant drop tensiometry) to ~35 mN/m, comparable to SDS.

- Applications : Stabilizes emulsions in nanoparticle synthesis (e.g., Au NPs) by reducing interfacial energy. Adjust pH to 6–8 to maintain anionic phosphate headgroup stability .

Advanced Research Questions

Q. In catalytic hydrolysis for hydrogen release, how do transition metal catalysts (e.g., Pt/C, Ni/C) impact the efficiency of this compound compared to simpler ammonium phosphates?

Methodological Answer:

- Catalytic Mechanism : Metal nanoparticles facilitate proton-coupled electron transfer, cleaving P–O bonds. Pt/C (20 wt%) achieves ~85% hydrogen yield at 60°C, while Ni/C (20 wt%) reaches ~75% .

- Kinetic Analysis : Monitor H₂ evolution via gas chromatography. Activation energy (Ea) for Pt/C-catalyzed hydrolysis is ~45 kJ/mol, lower than Ni/C (~55 kJ/mol) .

| Catalyst | H₂ Yield (%) | Ea (kJ/mol) | Optimal Temp (°C) |

|---|---|---|---|

| Pt/C | 85 | 45 | 60 |

| Ni/C | 75 | 55 | 70 |

| Co/C | 65 | 65 | 80 |

Q. What methodologies are employed to evaluate the ionic conductivity and thermal stability of this compound in electrochemical applications?

Methodological Answer:

- Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) in a symmetric cell (Pt electrodes). Conductivity ranges from 1–5 mS/cm at 25°C, increasing with temperature (Arrhenius plot slope = 0.15 eV) .

- Thermal Stability : TGA shows decomposition onset at 180°C, with mass loss correlating to phosphate decomposition (DTG peak at 220°C) .

Q. How can in-situ product removal (ISPR) techniques utilizing ionic liquids enhance the sustainability of processes involving this compound?

Methodological Answer:

- ISPR Design : Use hydrophobic ionic liquids (e.g., [TDPh][TCB]) as extraction phases to continuously remove reaction byproducts (e.g., NH₃). This shifts equilibrium, improving conversion by 20–30% .

- Lifecycle Analysis : Compare energy consumption of batch vs. ISPR processes using SimaPro. ISPR reduces waste by 40% and energy use by 25% .

Q. What advanced chromatographic methods (e.g., HPLC with modified mobile phases) are optimized for the quantification of this compound in complex matrices?

Methodological Answer:

- Mobile Phase : Combine 5.11 g ammonium dihydrogen phosphate, 3.11 g diammonium hydrogen phosphate, and 3.36 g tetradecyl trimethylammonium bromide in 1360 mL H₂O + 640 mL acetonitrile. Flow rate: 1.2 mL/min .

- Detection : UV at 210 nm (phosphate absorbance). Limit of quantification (LOQ): 0.1 µg/mL .

Q. What are the mechanistic insights into the hydrolysis pathways of this compound, and how do pH and temperature modulate reaction kinetics?

Methodological Answer:

- Pathway Analysis : At pH < 5, hydrolysis proceeds via H₃PO₄ formation; at pH > 9, PO₄³⁻ dominates. Activation entropy (ΔS‡) is −120 J/mol·K, indicating associative transition states .

- Kinetic Modeling : Use COMSOL to simulate H₂ production rates. Rate constants (k) follow Arrhenius behavior: k = 1.2×10⁴ exp(−4500/T) s⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.